
(4-Tert-butylcyclohexyl)-phenylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Tert-butylcyclohexyl)-phenylmethanone is an organic compound that features a cyclohexyl ring substituted with a tert-butyl group and a phenylmethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Tert-butylcyclohexyl)-phenylmethanone typically involves the following steps:
Formation of 4-Tert-butylcyclohexanone: This can be achieved by hydrogenating 4-tert-butylphenol in the presence of a rhodium catalyst and hydrogen chloride or sulfuric acid.
Friedel-Crafts Acylation: The 4-tert-butylcyclohexanone is then subjected to Friedel-Crafts acylation with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to optimize reaction conditions and improve yield .
Análisis De Reacciones Químicas
Types of Reactions
(4-Tert-butylcyclohexyl)-phenylmethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone group to an alcohol.
Substitution: Halogenation reactions can introduce halogen atoms into the phenyl ring, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
(4-Tert-butylcyclohexyl)-phenylmethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and as a precursor for other industrial chemicals
Mecanismo De Acción
The mechanism of action of (4-Tert-butylcyclohexyl)-phenylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through pathways involving the modulation of enzyme activity and receptor binding, leading to changes in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
4-Tert-butylcyclohexyl acetate: Used in fragrances and has similar structural features.
4-Tert-butylcyclohexanol: An alcohol derivative with different chemical properties.
4-Tert-butylphenol: A precursor in the synthesis of (4-Tert-butylcyclohexyl)-phenylmethanone.
Uniqueness
This compound is unique due to its combination of a cyclohexyl ring with a tert-butyl group and a phenylmethanone moiety, which imparts distinct chemical and physical properties compared to its analogs .
Propiedades
Número CAS |
18525-42-3 |
|---|---|
Fórmula molecular |
C17H24O |
Peso molecular |
244.37 g/mol |
Nombre IUPAC |
(4-tert-butylcyclohexyl)-phenylmethanone |
InChI |
InChI=1S/C17H24O/c1-17(2,3)15-11-9-14(10-12-15)16(18)13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3 |
Clave InChI |
ZWSYTVPXOHLVON-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CCC(CC1)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


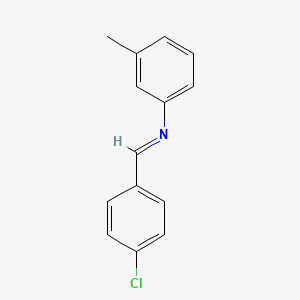
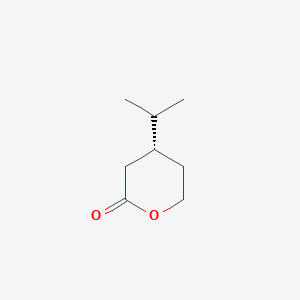


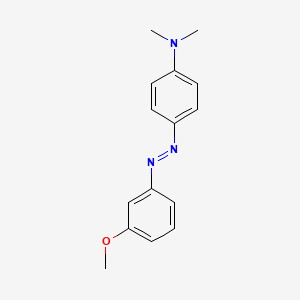


![4-methoxy-N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11953020.png)
![4-(3-Bromobenzo[b]thiophen-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11953022.png)
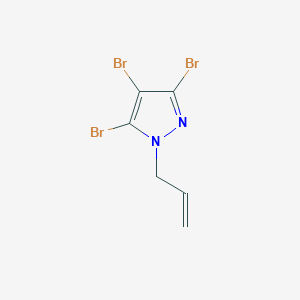

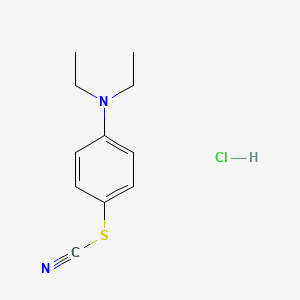
![Benzo[d][1,3]dioxol-5-ylmethyl o-tolylcarbamate](/img/structure/B11953051.png)
![(1E)-1-phenylethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11953055.png)
